阿法替尼杂质 J HCl

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Afatinib Impurity J HCl is a degradation product of Afatinib . Afatinib is a protein kinase inhibitor used for the treatment of patients with distinct types of metastatic (EGFR mutation positive) non-small cell lung carcinoma (NSCLC), developed by Boehringer Ingelheim .

Synthesis Analysis

Sensitive impurity analysis was made possible through both optical detection and accurate mass time-of-flight MS analysis . A controlled, efficient, and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate has been developed .Molecular Structure Analysis

The molecular formula of Afatinib Impurity J HCl is C18H22N4O4 . The synthetic process involves a sequence of reactions such as nitro-reduction, amidation, and salification .Chemical Reactions Analysis

Afatinib is known to have a low potential as a victim or perpetrator of drug–drug interactions, especially with cytochrome P450-modulating agents .Physical And Chemical Properties Analysis

Afatinib is well absorbed, with maximum plasma concentration attained at 2–5 h. It demonstrates high apparent clearance after oral administration and is eliminated primarily as unchanged drug by fecal excretion .科学研究应用

Epidermal Growth Factor Receptor Inhibitor

Afatinib Impurity J HCl is used in the synthesis of Afatinib Dimaleate , which is an inhibitor of the epidermal growth factor receptor (EGFR) . This makes it a crucial component in the research and treatment of diseases where EGFR plays a significant role, such as non-small cell lung cancer .

Process Optimization

The synthesis process of Afatinib Dimaleate involves a sequence of reactions including nitro-reduction, amidation, and salification . Afatinib Impurity J HCl plays a role in these reactions, and studying this impurity can help optimize the manufacturing process, leading to improved yield and quality .

Impurity Identification and Control

During the process development studies, a new impurity was identified and characterized as acetamide impurity . Understanding the behavior of Afatinib Impurity J HCl can help control not only the process-related impurities but also the degradation impurities .

Pharmacokinetics Research

Afatinib, the main compound from which Afatinib Impurity J HCl is derived, is well absorbed with maximum plasma concentration attained at 2–5 hours . It’s primarily eliminated as unchanged drug by fecal excretion . Studying Afatinib Impurity J HCl can provide insights into the pharmacokinetics of Afatinib.

Drug Development

Afatinib is a powerful, irreversible tyrosine kinase inhibitor of EGFR . Research on Afatinib Impurity J HCl can contribute to the development of new drugs that target the EGFR pathway, potentially leading to more effective treatments for certain types of cancer .

Analytical Chemistry

Afatinib Impurity J HCl can be used in analytical chemistry, specifically in high-performance liquid chromatography (HPLC), to help identify and quantify Afatinib and its impurities . This can improve the quality control processes in pharmaceutical manufacturing .

安全和危害

未来方向

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Afatinib Impurity J HCl involves the reaction of 4-(dimethylamino)but-2-yn-1-ol with 4-chloro-3-nitrobenzoyl chloride in the presence of a base to form the intermediate compound, which is then treated with hydrochloric acid to obtain Afatinib Impurity J HCl.", "Starting Materials": [ "4-(dimethylamino)but-2-yn-1-ol", "4-chloro-3-nitrobenzoyl chloride", "Base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-(dimethylamino)but-2-yn-1-ol is added to a solution of 4-chloro-3-nitrobenzoyl chloride in a suitable solvent in the presence of a base.", "Step 2: The reaction mixture is stirred at room temperature for a specific time until the reaction is complete.", "Step 3: The intermediate compound obtained is isolated and purified by suitable methods.", "Step 4: The purified intermediate compound is treated with hydrochloric acid to obtain Afatinib Impurity J HCl.", "Step 5: The final product is isolated and purified by suitable methods." ] } | |

CAS 编号 |

1456696-14-2 |

产品名称 |

Afatinib Impurity J HCl |

分子式 |

C18H22N4O4. HCl |

分子量 |

358.40 36.46 |

外观 |

Solid Powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

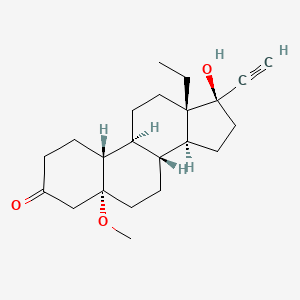

![(8R,9s,10r,13s,14s,17r)-13-ethyl-17-ethynyl-3-methoxy-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B602012.png)

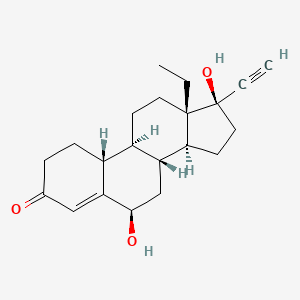

![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)

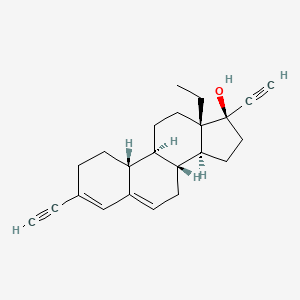

![(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,8,9,10,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602017.png)